molecular formula C17H16N4O B1383850 4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173090-83-8

4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B1383850
CAS RN: 2173090-83-8
M. Wt: 292.33 g/mol
InChI Key: QRBYGVIIQDEYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 .


Molecular Structure Analysis

The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The structure of “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” would be a specific instance of these modifications.


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]quinolines depend on the specific substituents present in the compound . For instance, the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was the determining factor of the regiochemistry of the reaction .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess significant antiviral properties. Specifically, compounds similar to our subject compound have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. They have been compared with established anti-inflammatory drugs and have shown promising results in reducing inflammation . This suggests that our compound could be a candidate for the development of new anti-inflammatory agents.

Anticancer Properties

Indole derivatives are also explored for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be used to synthesize new derivatives with potential anticancer properties.

Antioxidant Effects

The antioxidant activity of indole derivatives is another area of interest. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases . Research into the antioxidant capacity of our compound could lead to the development of protective therapies.

Antimicrobial Properties

Indole derivatives have shown effectiveness against a range of microbial infections. Their structural core can be modified to target different types of bacteria and fungi, making them versatile as antimicrobial agents .

Antidiabetic Activity

The indole nucleus is present in many synthetic drug molecules used for treating diabetes. Derivatives of our compound could be synthesized and screened for antidiabetic properties, potentially leading to new treatments for this chronic disease .

Mechanism of Action

While the specific mechanism of action for “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” is not mentioned in the available literature, 1H-Pyrazolo[3,4-b]quinolines have been shown to exhibit various biological activities. For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .

Future Directions

The future directions for research on “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine their safety and hazards, as well as potential applications in various fields .

properties

IUPAC Name

4-amino-7-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-10-7-13-15(14(22)8-10)16(18)12-9-19-21(17(12)20-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBYGVIIQDEYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 3
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 4
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 5
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 6
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.